molecular formula C18H12BrNO3 B598731 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione CAS No. 1199556-87-0

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione

Cat. No.: B598731
CAS No.: 1199556-87-0
M. Wt: 370.202
InChI Key: GSLJDPZJCAZEKA-UHFFFAOYSA-N
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Description

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a cyclobutyl ring, and an isoindoline-1,3-dione moiety

Mechanism of Action

Target of Action

The primary targets of 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione are dopamine receptors, specifically the D2 and D3 subtypes . These receptors play a crucial role in the regulation of mood, reward, and motor control in the human brain.

Mode of Action

This compound interacts with dopamine receptors, modulating their activity . This interaction can result in changes to the receptor’s function, potentially influencing neurotransmission and neuronal activity.

Biochemical Pathways

It is known that dopamine receptors are involved in several key neurological pathways, including those related to mood regulation and motor control . Changes in the activity of these receptors can therefore have significant downstream effects on these pathways.

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological processes in which dopamine receptors are involved. For example, modulation of D2 and D3 receptors could potentially influence mood, reward, and motor control .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Biochemical Analysis

Biochemical Properties

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenases and lipoxygenases, which are involved in inflammatory pathways . Additionally, it can bind to specific proteins, altering their conformation and activity. The interactions between this compound and these biomolecules are primarily driven by hydrophobic and electrostatic forces, which facilitate the binding process.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and cellular metabolism. For instance, it can upregulate the expression of anti-inflammatory genes while downregulating pro-inflammatory genes, thereby exerting a protective effect on cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing the formation of pro-inflammatory mediators . Additionally, this compound can interact with transcription factors, altering their ability to bind DNA and regulate gene expression. These interactions can lead to changes in the expression of genes involved in inflammation, apoptosis, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione is unique due to the presence of the bromophenyl group, the cyclobutyl ring, and the isoindoline-1,3-dione moiety. This combination of structural features contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-[1-(4-bromophenyl)-3-oxocyclobutyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO3/c19-12-7-5-11(6-8-12)18(9-13(21)10-18)20-16(22)14-3-1-2-4-15(14)17(20)23/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLJDPZJCAZEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C2=CC=C(C=C2)Br)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728952
Record name 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199556-87-0
Record name 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199556-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-[2-(4-bromophenyl)-5,8-dioxaspiro[3.4]oct-2-yl]-1H-isoindole-1,3(2H)-dione (8-2) (3.1 g, 7.48 mmol) and Toluenesulfonic acid monohydrate (0.14 g, 0.75 mmol) in acetone (50 mL) was refluxed for 2 days. The cooled mixture was diluted with EtOAc, washed with sat. NaHCO3, dried (MgSO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography, eluting with 0˜100% EtOAc in hexane, to give 2-[1-(4-bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione (8-3) as a colorless form.
Quantity
0.14 g
Type
reactant
Reaction Step One
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50 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 2-[2-(4-bromophenyl)-5,8-dioxaspiro[3.4]oct-2-yl]-1H-isoindole-1,3(2H)-dione (7-2) (3.1 g, 7.48 mmol) and p-toluenesulfonic acid monohydrate (0.14 g, 0.75 mmol) in acetone (50 mL) was refluxed for 2 days. The cooled mixture was diluted with EtOAc, washed with sat. NaHCO3, dried (MgSO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography, eluting with 0˜100% EtOAc in hexane, to give 2-[1-(4-bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione (7-3) as a colorless form.
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 2-(1-(4-bromophenyl)-3,3-dimethoxycyclobutyl)isoindoline-1,3-dione (0.3 g, 0.72 mmol) in Acetone (30 ml) was added 6M HCl (3 ml) and the resulting solution was stirred at 50° C. for 2 h. The reaction mixture was concentrated to give product 0.26 g.).
Name
2-(1-(4-bromophenyl)-3,3-dimethoxycyclobutyl)isoindoline-1,3-dione
Quantity
0.3 g
Type
reactant
Reaction Step One
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3 mL
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30 mL
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Synthesis routes and methods V

Procedure details

To a mixture of Compound [XXXVI] (3.25 g, 7.85 mmol, 1.0 eg.) in acetone (300 mL), was added p-toluenesulfonic acid (1.49 g, 7.85 mmol, 1.0 eq.) with stirring and heated to 70° C. After 64 hours at 70° C., the reaction was cooled and poured into saturated aqueous NaHCO3 and extracted with ethyl acetate (×3). The combined organic phases were concentrated and the resulting residue purified by silica gel chromatography eluting with heptane and ethyl acetate (gradient of 0% to 40% ethyl acetate) to give Compound [XXXVII]: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.92-4.01 (m, 2H) 4.20-4.33 (m, 2H) 7.44-7.52 (m, 4H) 7.74 (dd, J=5.37, 3.12 Hz, 2H) 7.84 (dd, J=5.54, 3.00 Hz, 2H).
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300 mL
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1.49 g
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